molecular formula C17H15NO4 B14644282 4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid CAS No. 53901-60-3

4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid

Cat. No.: B14644282
CAS No.: 53901-60-3
M. Wt: 297.30 g/mol
InChI Key: GYRIWAZWWDYAIM-UHFFFAOYSA-N
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Description

4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid is an organic compound with the molecular formula C17H15NO4 It is a derivative of benzoic acid and features a methoxyphenyl group attached to an acryloyl moiety, which is further linked to an amino group on the benzoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid typically involves a multi-step process. One common method includes the following steps:

    Preparation of 4-Methoxyphenylacrylic Acid: This can be achieved through the reaction of 4-methoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation.

    Formation of this compound: The 4-methoxyphenylacrylic acid is then reacted with 4-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acryloyl group can be reduced to form a saturated alkyl chain.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of 4-{[3-(4-Hydroxyphenyl)acryloyl]amino}benzoic acid.

    Reduction: Formation of 4-{[3-(4-Methoxyphenyl)propionyl]amino}benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-{[3-(4-Hydroxyphenyl)acryloyl]amino}benzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-{[3-(4-Methoxyphenyl)propionyl]amino}benzoic acid: Similar structure but with a saturated alkyl chain instead of an acryloyl group.

Uniqueness

4-{[3-(4-Methoxyphenyl)acryloyl]amino}benzoic acid is unique due to the presence of both the methoxyphenyl and acryloyl groups, which confer specific chemical and biological properties

Properties

CAS No.

53901-60-3

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

4-[3-(4-methoxyphenyl)prop-2-enoylamino]benzoic acid

InChI

InChI=1S/C17H15NO4/c1-22-15-9-2-12(3-10-15)4-11-16(19)18-14-7-5-13(6-8-14)17(20)21/h2-11H,1H3,(H,18,19)(H,20,21)

InChI Key

GYRIWAZWWDYAIM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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